Nimbocinone

Description

Structure

3D Structure

Properties

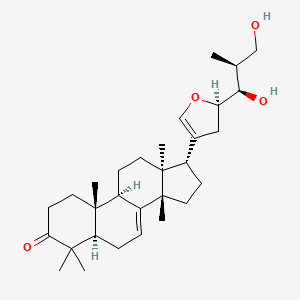

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(5R,9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1 |

InChI Key |

AIPJHGJDKFLPMI-WRAQZVPNSA-N |

Isomeric SMILES |

C[C@@H](CO)[C@H]([C@H]1CC(=CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)O |

Canonical SMILES |

CC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Nimbocinone from Azadirachta indica: A Technical Guide to its Discovery, Isolation, and Biological Significance

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and extensive biological data for nimbocinone are not widely available in published literature. Therefore, this guide will provide a comprehensive overview of this compound's discovery and then present a detailed methodology for the isolation and analysis of a closely related and well-characterized limonoid from Azadirachta indica, nimbolide, as a representative model. The biological activity section will focus on the known pathways affected by nimbolide, which offers valuable insights into the potential mechanisms of action for related limonoids like this compound.

Introduction to this compound

This compound is a naturally occurring limonoid isolated from the neem tree (Azadirachta indica), a plant renowned for its extensive use in traditional medicine and its rich repository of bioactive compounds. Limonoids, a class of highly oxygenated tetracyclic triterpenoids, are responsible for many of neem's therapeutic and pesticidal properties. While not as extensively studied as other neem limonoids like azadirachtin and nimbolide, this compound has been identified as a compound of interest, particularly for its potential antidiabetic properties. The initial discovery and structural elucidation of this compound were part of the broader effort to characterize the complex chemical constitution of Azadirachta indica.

This technical guide aims to provide researchers and drug development professionals with a foundational understanding of this compound and a practical framework for the isolation and analysis of related limonoids from Azadirachta indica.

A Representative Isolation Protocol: Nimbolide from Azadirachta indica Leaves

The following protocol details a microwave-assisted extraction (MAE) followed by preparative thin-layer chromatography (PTLC) for the isolation of nimbolide, a major active constituent from neem leaves.[1][2] This method is advantageous due to its rapidity and efficiency compared to conventional extraction techniques.[1][3]

Materials and Equipment

-

Air-dried and powdered leaves of Azadirachta indica

-

Solvents: Ethanol, Dichloromethane (DCM), Ethyl acetate, Hexane (all analytical grade)

-

Microwave-assisted extraction system

-

Rotary evaporator

-

Preparative thin-layer chromatography (PTLC) plates (Silica gel 60 F254)

-

Developing chamber for PTLC

-

UV lamp for visualization

-

High-performance liquid chromatography (HPLC) system with a C18 column and PDA detector for quantitative analysis

Experimental Workflow

The overall workflow for the isolation and purification of nimbolide is depicted in the diagram below.

Detailed Methodologies

2.3.1 Microwave-Assisted Extraction (MAE)

-

Place 5.00 g of dried neem leaf powder into the extraction vessel.

-

Add ethanol as the extraction solvent. The optimal solid-to-liquid ratio has been determined to be 1:16 g/mL.[1][2]

-

Set the microwave power to 280 W and the extraction time to 22 minutes.[1][2]

-

After extraction, filter the solution to remove the plant material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2.3.2 Purification by Preparative Thin-Layer Chromatography (PTLC)

-

Dissolve the crude extract in a minimal amount of dichloromethane (DCM).

-

Apply the dissolved crude extract as a band onto a silica gel PTLC plate.

-

Develop the PTLC plate in a chamber using a solvent system of ethyl acetate/hexane (4:6 v/v).[1][2]

-

After development, visualize the separated bands under a UV lamp.

-

Identify and scrape the band corresponding to nimbolide.

-

Elute the nimbolide from the silica gel using ethyl acetate.

-

Evaporate the solvent to yield purified nimbolide.

Characterization

The structure of the isolated nimbolide should be confirmed using spectroscopic techniques.[1][2][4][5]

-

¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

FT-IR: Identifies the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

Quantitative Data

The following tables summarize the quantitative data associated with the representative isolation protocol for nimbolide.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Nimbolide [1][2]

| Parameter | Optimal Value |

| Solid/Liquid Ratio | 1:16 g/mL |

| Microwave Power | 280 W |

| Extraction Time | 22 min |

Table 2: Yield and Purity of Isolated Nimbolide [1][2]

| Parameter | Value |

| Starting Material | 5.00 g of dried neem leaf powder |

| Final Yield | 0.0336 g |

| Yield Percentage | 0.67% |

| Purity (by HPLC) | >98% |

Biological Activity and Signaling Pathways of Nimbolide

Nimbolide has been extensively studied for its potent anticancer properties, which are attributed to its ability to modulate multiple oncogenic signaling pathways.[6][7][8] Understanding these pathways provides a framework for investigating the potential biological activities of other limonoids like this compound.

Induction of Apoptosis

Nimbolide induces apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]

Inhibition of Proliferation and Cell Cycle Arrest

Nimbolide inhibits the proliferation of cancer cells by arresting the cell cycle and modulating key signaling pathways like PI3K/Akt and MAPK/ERK, which are often hyperactivated in cancers.[6][7][9]

References

- 1. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking of Nimbolide Extracted from Leaves of Azadirachta indica with Protein Targets to Confirm the Antifungal, Antibacterial and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic and biological investigation of nimbolide and 28-deoxonimbolide from Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldneemorganisation.org [worldneemorganisation.org]

- 9. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Nimbocinone Biosynthesis Pathway in Neem: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the nimbocinone biosynthesis pathway in the neem tree (Azadirachta indica). This compound, a C30 tetracyclic triterpenoid, is a significant secondary metabolite of neem with noted antidiabetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel therapeutics. While the complete enzymatic pathway to this compound has not been fully elucidated, this guide synthesizes the available evidence to propose a putative pathway and highlights key areas for future research.

The Proposed Biosynthesis Pathway of this compound

This compound is a member of the limonoid family of triterpenoids, which are biosynthesized via the mevalonate (MVA) pathway in the cytoplasm. The initial steps leading to the universal triterpenoid precursor, 2,3-oxidosqualene, are well-established. The subsequent diversification of the triterpenoid backbone through cyclization and a series of oxidative modifications leads to the vast array of limonoids found in neem.

The biosynthesis of this compound is believed to proceed through the following key stages:

-

Formation of the Triterpenoid Backbone: The pathway begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through the MVA pathway. These five-carbon units are sequentially condensed to form farnesyl diphosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS) , yields squalene. Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.

-

Cyclization to Tirucallol: The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In neem, the enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1) , an oxidosqualene cyclase (OSC), catalyzes the formation of the tetracyclic triterpenoid scaffold, tirucalla-7,24-dien-3β-ol. This compound is considered a key precursor for the biosynthesis of various neem limonoids.

-

Oxidative Modifications: Following the formation of the tirucallol backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) . While the specific CYPs involved in this compound biosynthesis have not been definitively identified, it is hypothesized that they catalyze hydroxylations and other modifications at various positions on the tirucallol ring structure. These modifications are crucial for the subsequent rearrangements and functionalizations that lead to the diverse array of limonoids.

-

Formation of this compound: The precise enzymatic steps leading from tirucalla-7,24-dien-3β-ol to this compound are yet to be characterized. It is proposed that a series of regio- and stereospecific hydroxylations and oxidations, catalyzed by specific CYPs, lead to the formation of the characteristic functional groups of this compound. The formation of the C-seco limonoids, such as nimbin and salannin, involves the oxidative cleavage of the C-ring of the tirucallol precursor. As this compound retains the intact tetracyclic structure, it is likely an intermediate or a branch product of the pathway leading to the more complex C-seco limonoids.

The following diagram illustrates the putative biosynthesis pathway of this compound:

Quantitative Data on Triterpenoid Accumulation

| Tissue | Total Triterpenoid Content (mg/g dry weight) | Key Triterpenoids Detected |

| Seed Kernel | High | Azadirachtin A, Nimbin, Salannin, Azadiradione |

| Pericarp | Moderate | Azadirone, Gedunin |

| Leaf | Low | Nimbin (trace amounts) |

| Flower | Low | - |

| Stem Bark | Low | - |

Note: This table is a summary of findings from multiple studies and the absolute values can vary depending on the developmental stage, genetic background of the plant, and environmental conditions. This compound was not specifically quantified in these studies.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway will require the application of a range of molecular biology and analytical chemistry techniques. The following are detailed methodologies for key experiments that are crucial for advancing our understanding of this pathway.

Metabolite Extraction and Analysis

Objective: To extract and quantify triterpenoids, including this compound, from various neem tissues.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, seeds, bark), flash-freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction:

-

Perform a sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate, and finally methanol to extract the triterpenoids.

-

Alternatively, a single-step extraction with methanol can be performed, followed by liquid-liquid partitioning to separate compounds based on their polarity.

-

-

Analysis by UPLC-ESI-HRMS:

-

Dissolve the dried extracts in an appropriate solvent (e.g., methanol).

-

Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).

-

Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve chromatographic separation.

-

Acquire mass spectra in both positive and negative ion modes to detect a wide range of compounds.

-

Identify this compound and other triterpenoids by comparing their retention times and mass spectra with authentic standards or by detailed fragmentation analysis.

-

Quantify the compounds using a standard curve generated with purified standards.

-

Heterologous Expression and Functional Characterization of Cytochrome P450s

Objective: To identify and characterize the specific cytochrome P450 enzymes involved in the oxidative modifications of the tirucallol backbone.

Protocol:

-

Candidate Gene Identification: Identify candidate CYP genes from neem transcriptome or genome data that show co-expression with known triterpenoid biosynthesis genes (e.g., AiTTS1).

-

Cloning and Vector Construction:

-

Amplify the full-length coding sequences of the candidate CYP genes from neem cDNA.

-

Clone the amplified genes into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant). The vector should contain a strong promoter and a selectable marker.

-

-

Heterologous Expression:

-

Transform the expression constructs into the chosen heterologous host.

-

For yeast, co-express the candidate CYP with a cytochrome P450 reductase (CPR) from A. indica or a related species to ensure efficient electron transfer.

-

For N. benthamiana, use agroinfiltration for transient expression.

-

-

In vivo and in vitro Enzyme Assays:

-

In vivo: Feed the precursor, tirucalla-7,24-dien-3β-ol, to the engineered host cells. After a suitable incubation period, extract the metabolites and analyze them by UPLC-MS to identify new products formed by the action of the expressed CYP.

-

In vitro: Isolate microsomes from the engineered host cells. Perform enzyme assays by incubating the microsomes with the precursor and NADPH. Analyze the reaction products by UPLC-MS.

-

-

Product Identification: Characterize the structure of the novel products using NMR spectroscopy and high-resolution mass spectrometry to determine the specific reaction catalyzed by the CYP enzyme.

The following diagram illustrates a typical workflow for the functional characterization of candidate cytochrome P450 enzymes:

Regulation of this compound Biosynthesis

The biosynthesis of triterpenoids in plants is tightly regulated in response to developmental cues and environmental stresses. Signaling molecules such as jasmonic acid (JA) and salicylic acid (SA) are known to play crucial roles in inducing the expression of genes involved in secondary metabolite biosynthesis.

-

Jasmonic Acid (JA): JA and its derivatives are key signaling molecules in plant defense against herbivores and necrotrophic pathogens. Treatment of plant cell cultures with methyl jasmonate (MeJA) has been shown to upregulate the expression of genes in the triterpenoid biosynthesis pathway, leading to increased accumulation of these compounds.

-

Salicylic Acid (SA): SA is a key signaling molecule in plant defense against biotrophic pathogens. Exogenous application of SA has also been reported to enhance the production of triterpenoids in some plant species.

The interplay between these signaling pathways and their specific impact on the flux towards this compound biosynthesis in neem remains an important area of investigation. The following diagram depicts a simplified model of the signaling pathways potentially regulating triterpenoid biosynthesis in neem.

Future Directions and Conclusion

The biosynthesis of this compound in neem presents a fascinating area of study with significant potential for biotechnological applications. While the foundational steps of the pathway are understood, the specific enzymes responsible for the later, diversifying steps remain to be elucidated. Future research should focus on:

-

Identification and functional characterization of the specific cytochrome P450 enzymes involved in the conversion of tirucalla-7,24-dien-3β-ol to this compound.

-

Quantitative analysis of this compound in various neem tissues and under different environmental conditions to understand the spatial and temporal regulation of its biosynthesis.

-

Investigation of the signaling pathways that specifically regulate the flux towards this compound production.

-

Metabolic engineering of microbial or plant systems for the sustainable production of this compound for pharmaceutical applications.

This technical guide provides a framework for understanding the current knowledge of this compound biosynthesis and serves as a roadmap for future research endeavors. A deeper understanding of this pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the development of novel drugs and other valuable bioproducts.

Nimbocinone: An In-depth Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone, a tetranortriterpenoid belonging to the limonoid class of natural products, has garnered significant interest within the scientific community. Primarily isolated from Azadirachta indica (neem), it is being investigated for a range of pharmacological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this promising compound through the drug development pipeline. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and insights into its potential biological mechanisms. Although specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related limonoids to provide illustrative data and robust methodologies for its characterization.

This compound: Physicochemical Properties

This compound is a complex molecule whose structure influences its solubility and stability. Its large, largely nonpolar carbon skeleton, coupled with the presence of polar functional groups, results in solubility that is highly dependent on the solvent system.

Solubility Profile of this compound

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the anticipated solubility of this compound in various solvent systems, based on data from structurally similar limonoids like azadirachtin.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in a range of common solvents at ambient temperature. This data is extrapolated from the known solubility of other limonoids and should be confirmed experimentally.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water | Aqueous | < 0.1 |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| Methanol | Polar Protic | 10 - 20 |

| Ethanol | Polar Protic | 20 - 30 |

| Acetone | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Chloroform | Nonpolar | > 50 |

| Hexane | Nonpolar | < 1 |

This data is illustrative and intended for guidance. Actual experimental values are necessary for definitive characterization.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, representing its true solubility at a given temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in mg/mL or µg/mL.

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.

Protocol (Nephelometric Method):

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours), with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Stability Profile of this compound

Evaluating the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.

Illustrative Stability Data

The following table provides an illustrative summary of this compound's expected stability under different stress conditions. This data is based on general knowledge of limonoid stability and requires experimental verification.

| Condition | Parameters | Expected Outcome |

| pH Stability | pH 3, 5, 7, 9 (Aqueous Buffers) at 25°C for 30 days | Stable at acidic to neutral pH. Potential for degradation at alkaline pH. |

| Thermal Stability | 40°C, 60°C, 80°C (Solid State) for 30 days | Generally stable at 40°C. Degradation may be observed at higher temperatures. |

| Photostability | Solid and in solution (e.g., methanol) exposed to ICH-compliant light source | Potential for photodegradation, especially in solution. |

| Oxidative Stability | Solution with 3% H₂O₂ at 25°C for 24 hours | Susceptible to oxidation. |

Experimental Protocols for Stability Studies

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[1][2] A stability-indicating analytical method is essential for these studies.

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Protocol Outline:

-

Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[3][4]

-

Chromatographic Conditions Development:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

-

Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Protocol:

-

Sample Preparation: Prepare samples of this compound in the solid state and in relevant solutions.

-

Storage: Store the samples under the desired conditions (e.g., different temperatures, humidity levels, and light exposure) in controlled environmental chambers.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, and 36 months for long-term stability).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and to establish a re-test period or shelf life.

Potential Signaling Pathways and Experimental Workflows

Limonoids are known to modulate various signaling pathways, contributing to their diverse biological activities. Based on studies of related compounds, this compound may interact with key cellular signaling cascades.

Potential Signaling Pathways

-

NF-κB Signaling Pathway: Limonoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[5] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines.

-

JAK-STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. Some limonoids have been found to modulate this pathway, which could contribute to their immunomodulatory and anti-cancer effects.[6]

-

TGR5 Signaling Pathway: Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor involved in metabolic regulation. Certain limonoids can act as agonists for this receptor, suggesting a potential role for this compound in metabolic diseases.[7][8]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for solubility and stability testing, and the key components of the potential signaling pathways.

References

- 1. Azadirachtin | C35H44O16 | CID 5281303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Nimbocinone: A Technical Overview of its Natural Sources and Limited Abundance Data

For Immediate Release

[City, State] – [Date] – Nimbocinone, a naturally occurring triterpenoid, has been identified as a constituent of the neem tree (Azadirachta indica). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources and available data regarding its abundance. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of neem-derived compounds.

Natural Sources of this compound

This compound is a secondary metabolite produced by the neem tree, a plant renowned for its wide array of bioactive compounds. Scientific literature indicates that this compound, along with its structurally related counterpart nimbinone, is primarily isolated from the bark of the neem tree, specifically the stem and root bark. While other parts of the neem tree, such as the leaves and seeds, are rich in various other limonoids, current research points to the bark as the principal source of these particular compounds.

Abundance of this compound and Related Compounds

Quantitative data on the abundance of this compound in Azadirachta indica is notably scarce in publicly available scientific literature. While numerous studies have focused on the quantification of more prevalent neem limonoids such as azadirachtin, nimbin, and salannin, specific concentrations for this compound are not well-documented.

To provide a comparative context, the table below summarizes the available quantitative data for other major limonoids found in different parts of the neem tree. It is important to note that these values can vary significantly based on factors such as the geographical origin of the tree, age, and the specific extraction and analytical methods employed.

Table 1: Abundance of Selected Limonoids in Azadirachta indica

| Compound | Plant Part | Concentration Range | Reference(s) |

| This compound | Stem and Root Bark | Data Not Available | - |

| Nimbinone | Stem and Root Bark | Data Not Available | - |

| Nimbin | Seeds | 2500 - 5000 mg/kg | [1] |

| Salannin | Seeds | 3500 - 6000 mg/kg | [1] |

| Azadirachtin | Seeds | 200 - 1000 mg/kg | [1] |

| Nimbolide | Leaves | Yield of 0.67% from crude extract | - |

Note: The absence of quantitative data for this compound and nimbinone highlights a significant gap in the current research landscape.

Experimental Protocols: A General Approach to Limonoid Isolation

Due to the lack of specific protocols for this compound, this section outlines a generalized methodology for the isolation of limonoids from neem bark, which can be adapted for the targeted isolation of this compound.

Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of limonoids from neem bark.

Caption: Generalized workflow for the isolation of limonoids from neem bark.

Key Methodological Steps:

-

Sample Preparation: Dried and powdered neem bark is the starting material.

-

Extraction: Maceration or Soxhlet extraction using solvents of varying polarity (e.g., methanol, ethanol, or dichloromethane) is performed to obtain a crude extract.[2][3]

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used to separate compounds based on their polarity.

-

Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

-

Purification: Fractions containing the target limonoids are pooled, concentrated, and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways: An Unexplored Frontier

At present, there is a significant lack of information regarding the specific biological activities and mechanisms of action of this compound. One study has reported potential antidiabetic activity, but further research is required to validate this and elucidate the underlying signaling pathways.[4]

In contrast, other neem limonoids have been more extensively studied. For instance, nimbolide has been shown to modulate several key signaling pathways implicated in cancer, such as the NF-κB, Wnt, and PI3K/Akt/GSK-3β pathways.[5][6][7] The diagram below illustrates the inhibitory effect of nimbolide on the PI3K/Akt/GSK-3β signaling pathway, which is often dysregulated in cancer.

Caption: Inhibitory effect of Nimbolide on the PI3K/Akt/GSK-3β signaling pathway.[5][6]

Whether this compound exerts its biological effects through similar or distinct pathways remains an open area for future investigation.

Conclusion and Future Directions

This compound represents a relatively understudied component of the rich chemical arsenal of the neem tree. While its presence in neem bark is established, a critical lack of quantitative data on its abundance and detailed biological activity profiles hinders its potential development as a therapeutic agent. Future research should prioritize the development of validated analytical methods for the quantification of this compound in various neem tissues. Furthermore, comprehensive studies are needed to explore its pharmacological effects and elucidate the molecular mechanisms and signaling pathways through which it acts. Such efforts will be crucial in unlocking the full therapeutic potential of this and other lesser-known neem limonoids.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Azadirachta indica A. Juss bark extract and its Nimbin isomers restrict β-coronaviral infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azadirachta indica A. Juss bark extract and its Nimbin isomers restrict β-coronaviral infection and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nimbolide, a neem limonoid abrogates canonical NF-κB and Wnt signaling to induce caspase-dependent apoptosis in human hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nimbocinone: A Technical Guide on Chemical Properties and Potential Antidiabetic Activity

For Researchers, Scientists, and Drug Development Professionals

Nimbocinone, a natural compound isolated from the neem tree (Azadirachta indica), has garnered attention for its potential therapeutic properties, particularly its antidiabetic activity. This technical guide provides a comprehensive overview of the available chemical data for this compound and explores the potential mechanisms and experimental protocols relevant to its investigation as an antidiabetic agent.

Chemical Identifiers of this compound

Accurate identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 105532-11-4 | MedchemExpress |

| Synonyms | - | Not Available |

| IUPAC Name | Not Available | Not Available |

| Chemical Formula | C30H46O4 | MedchemExpress |

| Molecular Weight | 470.68 g/mol | MedchemExpress |

| SMILES | Not Available | Not Available |

| InChI | Not Available | Not Available |

| InChIKey | Not Available | Not Available |

Antidiabetic Potential of this compound

Compounds isolated from Azadirachta indica have been traditionally used for their medicinal properties, including the management of diabetes.[1] While specific studies detailing the antidiabetic mechanism of this compound are limited in the public domain, the general antidiabetic effects of neem extracts are attributed to various mechanisms. These include the modulation of key enzymes involved in glucose metabolism and the enhancement of insulin signaling pathways.[2]

Given that many natural products exert their antidiabetic effects through common pathways, it is plausible that this compound may act as an inhibitor of α-glucosidase or as a modulator of peroxisome proliferator-activated receptor-gamma (PPARγ).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated in the available literature, a hypothetical pathway illustrating a potential mechanism of action for an antidiabetic compound is presented below. This diagram showcases the insulin signaling cascade, a common target for antidiabetic drugs.

References

An In-depth Technical Guide on the Biological Activity Screening of Nimbocinone

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on a compound named "Nimbocinone." Therefore, this document serves as a comprehensive template, utilizing the well-characterized compound Nitisinone as a surrogate to demonstrate the requested format and content for a technical guide on biological activity screening. Researchers can adapt this framework for this compound as experimental data becomes available.

Executive Summary

This technical guide provides a detailed overview of the biological activity screening for a target compound, exemplified here by Nitisinone. It is intended for researchers, scientists, and professionals in drug development. The guide covers the compound's mechanism of action, presents quantitative data from key assays in structured tables, details relevant experimental protocols, and visualizes the affected metabolic pathway. The primary biological activity of Nitisinone is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component of the tyrosine catabolism pathway.[1][2][3][4] This inhibitory action forms the basis of its therapeutic use in hereditary tyrosinemia type 1 (HT-1) and alkaptonuria.[1][4][5]

Mechanism of Action

Nitisinone is a potent, competitive, and reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7] HPPD is a key enzyme in the metabolic pathway responsible for the degradation of the amino acid tyrosine.[1][2] In certain genetic disorders, such as HT-1, a deficiency in a downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites.[1][8] Nitisinone's inhibition of HPPD blocks the tyrosine catabolic pathway at an early stage, preventing the formation of these harmful downstream products, specifically maleylacetoacetate and fumarylacetoacetate.[2][3] This upstream blockade is the core of its therapeutic effect.

Quantitative Biological Activity Data

The biological efficacy of Nitisinone has been quantified through various in vitro and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | Assay Type | IC50 Value (nM) | Source Organism |

| Nitisinone (NTBC) | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | In Vitro Enzyme Assay | ~40 | Rat (Liver)[9] |

| Nitisinone | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | In Vitro Enzyme Assay | 173 | Not Specified[6][10] |

Table 2: Clinical Efficacy Data (Hereditary Tyrosinemia Type 1)

| Parameter | Patient Population | Treatment | Result |

| Urinary Succinylacetone | HT-1 Patients | Nitisinone | Normalized in >90% of patients within the first week of treatment.[11] |

| Plasma/Urine Succinylacetone | HT-1 Patients | Dose-adjusted Nitisinone | Becomes undetectable with proper dosage.[7][11] |

Table 3: Clinical Efficacy Data (Alkaptonuria)

| Parameter | Patient Population | Nitisinone Dose | Mean Reduction |

| Urinary Homogentisic Acid (HGA) | Alkaptonuria Patients | 8 mg/day | 98.8%[7] |

| Serum Homogentisic Acid (HGA) | Alkaptonuria Patients | Not specified | 98.8% after 12 months[11] |

| Urinary Homogentisic Acid (HGA) | Alkaptonuria Patients | Not specified | 99.7% after 12 months[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity screening results.

In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

This protocol outlines a method for determining the IC50 value of a test compound against HPPD.

-

Objective: To quantify the inhibitory activity of a compound on HPPD by measuring the reduction in enzyme activity.

-

Materials:

-

Recombinant or purified HPPD enzyme

-

Test compound (e.g., Nitisinone) stock solution (10 mM in DMSO)

-

4-Hydroxyphenylpyruvic acid (HPPA) substrate

-

Homogentisate (HGA) dioxygenase (HGD) for reaction coupling

-

HEPES buffer (40 mM, pH 7.0)

-

Sodium ascorbate (2 mM)

-

Ferrous sulfate (FeSO₄) (0.1 mM)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare working dilutions of the test compound in 40 mM HEPES buffer.

-

In a 96-well microplate, add the reaction components in the following order to a final volume of 200 µL:

-

40 mM HEPES buffer

-

50 µM HPPA

-

2 mM Sodium Ascorbate

-

0.1 mM FeSO₄

-

Excess HGD (to ensure complete conversion of HGA)

-

Test compound at various concentrations.

-

-

Pre-incubate the mixture at 30°C.

-

Initiate the reaction by adding the HPPD enzyme.

-

Monitor the reaction progress by measuring the absorbance at a specific wavelength corresponding to the product of the coupled reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

-

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are rendered using Graphviz (DOT language).

Tyrosine Catabolism Pathway and Nitisinone's Point of Inhibition

This diagram illustrates the metabolic pathway for tyrosine degradation and highlights the specific step inhibited by Nitisinone.

Caption: Nitisinone inhibits HPPD in the tyrosine catabolism pathway.

General Workflow for In Vitro Biological Activity Screening

This diagram outlines a typical workflow for screening and validating the biological activity of a novel compound.

Caption: A generalized workflow for screening novel compounds.

References

- 1. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nitisinone? [synapse.patsnap.com]

- 3. Nitisinone - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The role of nitisinone in tyrosine pathway disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dovepress.com [dovepress.com]

- 8. Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. assets.hpra.ie [assets.hpra.ie]

- 12. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Mechanism of Action of Neem Limonoids: A Technical Guide Focused on Nimbolide

Disclaimer: Preliminary studies focusing specifically on the mechanism of action of nimbocinone are limited in publicly accessible scientific literature. However, extensive research is available for nimbolide, a structurally related and potent bioactive limonoid derived from the same source, the neem tree (Azadirachta indica). This guide provides an in-depth overview of the preliminary mechanism of action of nimbolide as a representative model for this class of compounds, which may share mechanistic similarities with this compound.

Introduction

Nimbolide, a tetranortriterpenoid extracted from the leaves and flowers of Azadirachta indica, has garnered significant attention from the scientific community for its potent anticancer properties.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.[3] The multifaceted anticancer effects of nimbolide stem from its ability to modulate a variety of critical oncogenic signaling pathways, including those involved in cell survival, inflammation, and apoptosis. This document synthesizes the preliminary findings on its core mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the cellular pathways it influences.

Cytotoxicity and Antiproliferative Effects

Nimbolide exhibits potent cytotoxic effects across a wide range of human cancer cell lines in a dose- and time-dependent manner.[1][4] Its efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of nimbolide required to inhibit the growth of 50% of the cancer cell population.

Quantitative Data: Cytotoxicity of Nimbolide

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| 786-O | Renal Cell Carcinoma | Dose-dependent | Not Specified |

| A-498 | Renal Cell Carcinoma | Dose-dependent | Not Specified |

| MCF-7 | Breast Cancer (Estrogen-dependent) | Dose-dependent | Not Specified |

| MDA-MB-231 | Breast Cancer (Estrogen-independent) | Dose-dependent | Not Specified |

| HT-29 | Colon Adenocarcinoma | Dose-dependent | Not Specified |

| (Note: Specific IC50 values are highly variable depending on the assay conditions and are reported within the full text of the cited literature. The provided data reflects the dose-dependent effects mentioned in the studies.)[1][3][4] |

Experimental Protocol: Cell Viability (MTT Assay)

The antiproliferative effect of nimbolide is frequently assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of nimbolide. A control group is treated with the vehicle (e.g., DMSO) alone.

-

Incubation: Cells are incubated with nimbolide for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the nimbolide concentration and fitting the data to a dose-response curve.

Induction of Apoptosis

A primary mechanism of nimbolide's anticancer activity is the induction of apoptosis. Studies show that nimbolide activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][4]

Key Molecular Events in Nimbolide-Induced Apoptosis

-

Intrinsic Pathway: Nimbolide upregulates pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Extrinsic Pathway: The compound increases the expression of death receptors and ligands, including Fas-L, TRAIL, and DR5.[1][4]

-

Caspase Activation: Both pathways converge on the activation of a cascade of executioner caspases. Nimbolide treatment leads to the cleavage (activation) of caspase-8 (extrinsic), caspase-9 (intrinsic), and the final executioner caspase-3.[1][4] Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[4]

Quantitative Data: Modulation of Apoptotic Proteins

| Protein | Effect | Cell Line(s) |

| Pro-Apoptotic | ||

| Bax | Increased | 786-O, A-498, MCF-7, MDA-MB-231 |

| Bad | Increased | MCF-7, MDA-MB-231 |

| DR5 | Increased | 786-O, A-498 |

| Fas-L, TRAIL | Increased | MCF-7, MDA-MB-231 |

| Anti-Apoptotic | ||

| Bcl-2 | Decreased | 786-O, A-498, MCF-7, MDA-MB-231 |

| Mcl-1, Bcl-xL | Decreased | 786-O, A-498, MCF-7, MDA-MB-231 |

| Executioner | ||

| Cleaved Caspase-3 | Increased | 786-O, A-498, MCF-7, MDA-MB-231 |

| Cleaved Caspase-8 | Increased | MCF-7, MDA-MB-231 |

| Cleaved Caspase-9 | Increased | 786-O, A-498 |

| Cleaved PARP | Increased | 786-O, A-498, MCF-7, MDA-MB-231 |

Data compiled from studies on breast and renal cancer cells.[1][4]

Caption: Nimbolide induces apoptosis via extrinsic and intrinsic pathways.

Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are cultured and treated with nimbolide at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.

-

Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) solution are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of different cell populations:

-

Annexin V(-) / PI(-) : Viable cells

-

Annexin V(+) / PI(-) : Early apoptotic cells

-

Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+) : Necrotic cells

-

Cell Cycle Arrest

Nimbolide disrupts the normal progression of the cell cycle, a hallmark of many effective anticancer agents. In human renal cell carcinoma cells, nimbolide has been shown to induce G2/M phase arrest.[1]

Molecular Mechanism of G2/M Arrest

Nimbolide's effect on the G2/M checkpoint is associated with the modulation of key regulatory proteins. It causes a decrease in the expression of cyclin A, cyclin B, cdc2, and cdc25c, which are all essential for entry into and progression through mitosis.[1] Concurrently, it increases the phosphorylation of p53, cdc2, and cdc25c, indicating an active DNA damage response and cell cycle checkpoint.[1]

Caption: Nimbolide induces G2/M cell cycle arrest by modulating key proteins.

Experimental Protocol: Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Cells are grown and treated with nimbolide as described previously.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C after fixation.

-

Staining: The fixed cells are washed to remove ethanol and then incubated with a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

-

Data Analysis: A histogram of cell count versus fluorescence intensity is generated. The data is analyzed to quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An accumulation of cells in the G2/M peak indicates cell cycle arrest at that stage.

Modulation of Key Signaling Pathways

Nimbolide's anticancer effects are orchestrated through its interaction with central signaling networks that control cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation and cell survival and is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.[4] Nimbolide has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[4] The mechanism involves preventing the degradation of IκBα, the inhibitor of NF-κB, which in turn sequesters the active NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes like Bcl-2.

Abrogation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival and growth.[3] Its overactivation is a common feature in many cancers, including prostate cancer. Nimbolide has been reported to target and abrogate this signaling pathway, which is critical for prostate cancer cell proliferation and survival.[3] By inhibiting PI3K/Akt signaling, nimbolide can suppress downstream survival signals and enhance apoptosis.

Caption: Nimbolide inhibits pro-survival PI3K/Akt and NF-κB signaling pathways.

Conclusion and Future Directions

Preliminary studies on nimbolide reveal a potent and multifaceted anticancer agent that operates through several core mechanisms. It effectively induces cytotoxicity, triggers apoptosis via both intrinsic and extrinsic pathways, causes G2/M cell cycle arrest, and suppresses critical pro-survival signaling cascades like NF-κB and PI3K/Akt. The data collectively suggest that nimbolide's ability to modulate multiple oncogenic targets simultaneously makes it a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the direct molecular targets of nimbolide, exploring its efficacy in combination therapies, and further defining its pharmacokinetic and toxicological profiles to facilitate its translation into a therapeutic agent for cancer treatment.

References

In Vitro Effects of Nimbocinone on Cell Lines: A Technical Guide

A comprehensive review of the current scientific literature reveals a notable absence of published research specifically detailing the in vitro effects of Nimbocinone on cell lines. Extensive searches for "this compound" in scholarly databases did not yield studies containing quantitative data on its cytotoxic, apoptotic, or cell cycle-disrupting activities. The majority of search results instead refer to "Nimbolide," a distinct and more extensively studied bioactive compound also derived from the neem tree (Azadirachta indica).

This guide will therefore pivot to address the significant body of research available for Nimbolide , providing a detailed overview of its demonstrated in vitro effects on various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Cytotoxicity of Nimbolide Across Various Cancer Cell Lines

Nimbolide has demonstrated potent cytotoxic effects against a wide range of cancer cell lines in a dose- and time-dependent manner.[1] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been a key metric in these studies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) |

| U937 | Leukemia | 0.5 - 5.0 | Not Specified |

| HL-60 | Leukemia | 0.5 - 5.0 | Not Specified |

| THP1 | Leukemia | 0.5 - 5.0 | Not Specified |

| B16 | Melanoma | 0.5 - 5.0 | Not Specified |

| 786-O | Renal Cell Carcinoma | Dose-dependent cytotoxicity observed | Not Specified |

| A-498 | Renal Cell Carcinoma | Dose-dependent cytotoxicity observed | Not Specified |

| Du-145 | Prostate Cancer | Not Specified | 24, 48 |

| PC-3 | Prostate Cancer | Not Specified | 24, 48 |

| A-549 | Lung Cancer | Not Specified | 24, 48 |

| EJ | Bladder Cancer | 3 | Not Specified |

| 5637 | Bladder Cancer | 3 | Not Specified |

Note: Specific IC50 values were not available in all cited abstracts. Some studies indicated dose-dependent effects without providing precise IC50 values.[1][2][3][4]

Interestingly, studies have suggested that nimbolide exhibits a degree of selectivity, showing more potent cytotoxic effects on cancer cell lines compared to normal fibroblast cell lines like NIH3T3 and CCD-18Co.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to evaluate the in vitro effects of nimbolide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of nimbolide (and a vehicle control) for specified time periods (e.g., 24 and 48 hours).[1]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the nimbolide concentration.[1]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Cells are treated with nimbolide at various concentrations for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on their DNA content.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with nimbolide as described previously.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes).

-

Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

-

Data Analysis: Cells are categorized into four populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Action

Nimbolide has been shown to induce cell cycle arrest and apoptosis through the modulation of several key signaling pathways.

Cell Cycle Arrest

Nimbolide treatment has been observed to induce G2/M phase cell cycle arrest in renal cell carcinoma and bladder cancer cells.[2][4] In U937 leukemia cells, nimbolide treatment led to a decrease in the G0/G1 phase population with an initial increase in the S and G2/M phases.[3]

The mechanism of G2/M arrest involves the modulation of key cell cycle regulatory proteins. For instance, in renal cell carcinoma cells, nimbolide treatment resulted in:

-

Increased phosphorylation of p53, cdc2, and cdc25c.[2]

-

Decreased expression of cyclin A, cyclin B, cdc2, and cdc25c.[2]

In bladder cancer cells, the G2/M arrest is mediated through the Chk2-Cdc25C-Cdc2/cyclin B1-Wee1 and Chk2-p21WAF1-Cdc2/cyclin B1-Wee1 pathways.[4]

References

- 1. In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of cell cycle arrest, DNA damage, and apoptosis by nimbolide in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative effect on human cancer cell lines after treatment with nimbolide extracted from an edible part of the neem tree (Azadirachta indica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Nimbocinone: Comprehensive Protocols for Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and analysis of nimbocinone, a bioactive limonoid found in Azadirachta indica (neem). The methodologies described are based on established techniques for related neem limonoids and can be adapted for the specific isolation of this compound.

I. Introduction to this compound

This compound is a tetranortriterpenoid isolated from Azadirachta indica, a plant renowned for its wide array of medicinal properties. Like other limonoids such as nimbolide and nimbin, this compound is investigated for its potential therapeutic effects. Preliminary studies have indicated its antidiabetogenic activity, making it a compound of interest for further research and drug development. This document outlines the key procedures for obtaining purified this compound for in-depth biological and pharmacological evaluation.

II. Extraction Protocols

The initial step in isolating this compound involves its extraction from plant material, typically neem leaves or seeds. The choice of extraction method can significantly impact the yield and purity of the crude extract.

A. Microwave-Assisted Extraction (MAE) of Limonoids from Neem Leaves

Microwave-Assisted Extraction is a rapid and efficient method for extracting bioactive compounds from plant matrices.

Protocol:

-

Sample Preparation: Air-dry fresh, healthy neem leaves in the shade for 7-10 days. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Extraction Setup: Place 5.00 g of the neem leaf powder into a flask suitable for a microwave extractor.

-

Solvent Addition: Add the extraction solvent to the flask. Optimal conditions for the extraction of the related compound nimbolide have been identified with a solid-to-liquid ratio of 1:16 g/mL. Ethanol is a commonly used solvent.

-

Microwave Parameters: Set the microwave power to 280 W and the extraction time to 22 minutes. These parameters should be optimized for this compound extraction.

-

Filtration and Concentration: After extraction, filter the solution to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Storage: Store the crude extract at 4°C for further purification.

B. Soxhlet Extraction of Limonoids from Neem Seeds

Soxhlet extraction is a classical and exhaustive method for extracting compounds from solid materials.

Protocol:

-

Sample Preparation: Dry neem seeds and grind them into a coarse powder.

-

Defatting (Optional but Recommended): To remove fatty components that can interfere with purification, first perform a Soxhlet extraction with a non-polar solvent like petroleum ether (60-80°C) for 12 hours. Discard the solvent and dry the defatted seed powder.

-

Extraction: Place the defatted neem seed powder into a thimble and insert it into the Soxhlet apparatus.

-

Solvent: Use methanol or ethanol as the extraction solvent.

-

Extraction Process: Heat the solvent in the reboiler flask. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the sample. The extraction chamber will slowly fill with the warm solvent. When the liquid reaches the overflow level, it is siphoned back into the reboiler, carrying the extracted compounds. This cycle is repeated for 6-8 hours.

-

Concentration: After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

-

Storage: Store the crude extract at 4°C.

Table 1: Comparison of Extraction Methods for Neem Limonoids

| Parameter | Microwave-Assisted Extraction (MAE) | Soxhlet Extraction |

| Plant Material | Leaves | Seeds |

| Typical Solvent | Ethanol | Methanol or Ethanol |

| Extraction Time | ~22 minutes | 6-8 hours |

| Solid:Liquid Ratio | 1:16 g/mL | Varies |

| Yield (Nimbolide) | 0.67% from dried leaves[1] | ~1g from 100g of kernels |

III. Purification Protocols

Purification of this compound from the crude extract is crucial for accurate biological testing. Chromatographic techniques are the most effective methods for isolating individual limonoids.

A. Column Chromatography for Fractionation of Crude Extract

Column chromatography is an excellent initial purification step to separate the crude extract into fractions of varying polarities.

Protocol:

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pack the column with the silica gel slurry, ensuring there are no air bubbles.

-

Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).

-

-

Fraction Collection:

-

Collect the eluate in separate fractions of a fixed volume (e.g., 20 mL).

-

-

Analysis of Fractions:

-

Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound.

-

Pool the fractions that show a pure spot corresponding to the desired compound.

-

B. Preparative Thin-Layer Chromatography (PTLC) for Final Purification

PTLC is a high-resolution technique suitable for the final purification of the target compound from the enriched fractions obtained from column chromatography.

Protocol:

-

Plate Preparation: Use pre-coated silica gel PTLC plates.

-

Sample Application: Apply the concentrated, this compound-containing fraction from column chromatography as a continuous band across the origin of the PTLC plate.

-

Development: Develop the plate in a chamber saturated with the appropriate solvent system. For nimbolide, a mobile phase of ethyl acetate/hexane (4:6) has been shown to be effective.[2]

-

Visualization: Visualize the separated bands under UV light or by using an appropriate staining reagent.

-

Isolation: Scrape the silica gel band corresponding to this compound from the plate.

-

Elution: Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

-

Concentration: Filter the solution to remove the silica gel and then evaporate the solvent to obtain the purified this compound. A purity of over 98% has been achieved for nimbolide using this method.[1]

IV. Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the isolated this compound and for quantitative analysis.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of neem limonoids.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water is often effective. For the related compound nimbin, a ratio of 90:10 (v/v) has been used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength of 214 nm.

-

Injection Volume: Inject 10 µL of the sample dissolved in the mobile phase.

-

Analysis: The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used for quantification against a standard curve.

Table 2: HPLC Parameters for Analysis of Related Neem Limonoids

| Parameter | Method for Nimbin Analysis |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm |

| Injection Volume | 10 µL |

| Retention Time | 2.853 min |

V. Biological Activity and Potential Signaling Pathways

This compound has been identified as having antidiabetogenic activity. While the precise molecular mechanism of this compound is still under investigation, the antidiabetic effects of structurally similar neem limonoids, such as nimbin analogs, have been studied. These studies suggest potential involvement in the insulin signaling pathway.

A. Potential Antidiabetic Mechanism of Action

The antidiabetic action of compounds can be mediated through various signaling pathways. Based on the activity of other limonoids and common antidiabetic drug targets, the following pathways are plausible targets for this compound:

-

Insulin Signaling Pathway: Nimbin analogs have been shown to enhance glucose uptake and glycogen storage by positively modulating key components of the insulin signaling cascade, including the Insulin Receptor Tyrosine Kinase (IRTK), Phosphoinositide 3-kinase (PI3K), and Glucose Transporter 4 (Glut-4).

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and reduced glucose production by the liver. Many natural antidiabetic compounds exert their effects through the activation of AMPK.

-

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Pathway: PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPAR-γ can increase insulin sensitivity.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

VI. Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Potential Antidiabetic Signaling Pathways of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Nimbocinone

Application Note

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nimbocinone, a bioactive limonoid isolated from Azadirachta indica (Neem). The described method is suitable for the determination of this compound in bulk materials and extracts. The protocol employs a C18 column with a mobile phase of acetonitrile and water, providing excellent separation and resolution. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to serve as a valuable resource for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a tetranortriterpenoid, a class of limonoids, isolated from the Neem tree (Azadirachta indica), which is well-regarded for its diverse medicinal properties.[1][2] Preliminary studies have indicated that this compound exhibits antidiabetic activity, making it a compound of interest for further pharmacological investigation and potential drug development.[1] Accurate and reliable quantitative analysis is crucial for the quality control of raw materials, standardization of extracts, and in various stages of research and development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a detailed HPLC method for the analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Methanol (HPLC grade).

-

This compound reference standard (purity ≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

Note: The detection wavelength of 215 nm is an estimation based on the UV absorbance characteristics of related limonoids like Azadirachtin, which show maximum absorbance in the 210-220 nm range. It is recommended to determine the optimal wavelength by scanning a standard solution of this compound across a UV range (e.g., 200-400 nm).

Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Azadirachta indica seeds)

-

Extraction: Grind dried and powdered seed kernels of Azadirachta indica. Extract a known amount of the powder (e.g., 10 g) with a suitable solvent such as methanol or dichloromethane using a Soxhlet apparatus or ultrasonication.

-